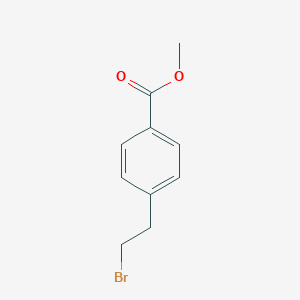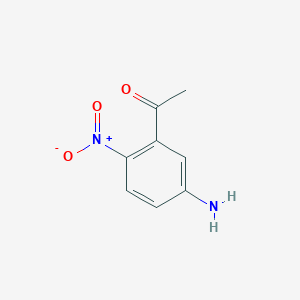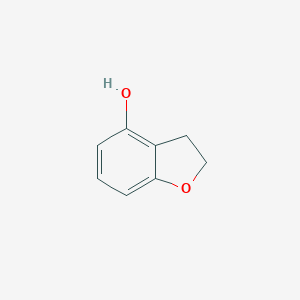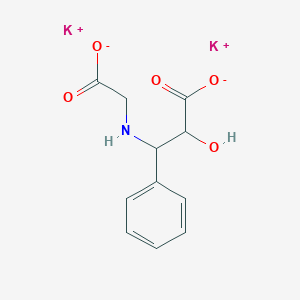
3-氨基-5-苯基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, featuring an amino group at the third position and a phenyl group at the fifth position on the benzene ring
科学研究应用
3-Amino-5-phenylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
Target of Action
It’s structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid), which primarily targets cyclooxygenase (cox) enzymes .
Mode of Action
If we consider its structural similarity to mefenamic acid, it might also inhibit the action of prostaglandin synthetase by binding to the prostaglandin synthetase receptors cox-1 and cox-2 . This inhibition can reduce the production of prostaglandins, which play a key role in inflammation and pain.
Biochemical Pathways
Based on its potential similarity to mefenamic acid, it might affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins .
Result of Action
If it acts similarly to Mefenamic acid, it might result in reduced inflammation and pain due to decreased prostaglandin production .
生化分析
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing the metabolic processes within cells .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Amino acids and their derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It’s plausible that it could interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenylbenzoic acid typically involves the nitration of 5-phenylbenzoic acid followed by reduction. The nitration process introduces a nitro group at the third position, which is subsequently reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-Amino-5-phenylbenzoic acid may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: 3-Amino-5-phenylbenzoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
相似化合物的比较
- 3-Amino-4-phenylbenzoic acid
- 3-Amino-6-phenylbenzoic acid
- 4-Amino-5-phenylbenzoic acid
Comparison: Compared to these similar compounds, 3-Amino-5-phenylbenzoic acid is unique due to the specific positioning of the amino and phenyl groups, which influences its reactivity and interactions. This unique structure makes it particularly useful in certain synthetic and biological applications.
属性
IUPAC Name |
3-amino-5-phenylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVKTCJJCTCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562243 |
Source


|
| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129192-15-0 |
Source


|
| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179129.png)








